N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide
Description
Chemical Structure: The compound features a benzotriazole core substituted with a hydroxy group at position 1 and a sulfonamide group at position 4. The sulfonamide nitrogen is further linked to a 2-(difluoromethoxy)phenyl moiety.
Key Properties:
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-hydroxybenzotriazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O4S/c14-13(15)23-12-4-2-1-3-10(12)17-24(21,22)8-5-6-9-11(7-8)19(20)18-16-9/h1-7,13,17,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJSGYYMMEUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound features a benzotriazole core, which is known for its diverse biological activities. The difluoromethoxy group and sulfonamide moiety contribute to its chemical reactivity and biological interactions.
Research indicates that compounds with a benzotriazole structure often exhibit inhibition of various enzymes and receptors. Specifically, studies suggest that similar benzotriazole derivatives can act as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation pathways .
1. Antinociceptive Effects
In studies involving dual sEH/FAAH inhibitors, compounds similar to this compound demonstrated significant antinociceptive effects in animal models. The inhibition of both enzymes leads to enhanced levels of endocannabinoids, which are known to alleviate pain without the side effects commonly associated with traditional analgesics .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. By inhibiting sEH, it may reduce the production of pro-inflammatory mediators derived from arachidonic acid metabolism .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Difluoromethoxy | Enhances enzyme inhibition | |
| Sulfonamide group | Contributes to anti-inflammatory activity | |
| Benzotriazole core | Essential for biological activity |
Case Studies
Several case studies highlight the biological efficacy of benzotriazole derivatives:
- Study 1 : A dual inhibitor demonstrated significant pain relief in rodent models without affecting locomotor activity, suggesting a favorable safety profile .
- Study 2 : In vitro assays revealed that certain benzotriazole derivatives inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Sulfonamide Group (-SO₂NH₂)
-
Hydrogen Bonding : The sulfonamide moiety acts as a hydrogen bond donor (N–H) and acceptor (S=O), enabling interactions with biological targets like enzymes or receptors. Computational studies suggest a hydrogen-bond donor capacity ([A] value) of ~0.10 for similar sulfonamides, enhancing binding affinity .
-
Acid-Base Behavior : The NH group exhibits weak acidity (pKa ~10–12), allowing deprotonation under basic conditions to form a sulfonamidate ion, which can participate in nucleophilic substitution reactions.
Benzotriazole Core
-
Aromatic Stability : The benzotriazole ring undergoes electrophilic substitution at positions activated by electron-donating groups. The 1-hydroxy substituent directs reactivity toward ortho/para positions but reduces electrophilicity due to resonance effects.
-
Radical Scavenging : The hydroxy group at position 1 can donate a hydrogen atom, making the compound a potential antioxidant or radical inhibitor .
Difluoromethoxy Group (-OCF₂H)
-
Electron-Withdrawing Effects : The –OCF₂H group increases the electrophilicity of adjacent aromatic carbons, facilitating nucleophilic aromatic substitution (NAS) at the para position relative to the substituent.
-
Hydrolytic Stability : Compared to –OCH₃, the difluoromethoxy group resists hydrolysis under physiological conditions due to the inductive effect of fluorine atoms .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to –OCF₂H and sulfonamide groups) undergoes NAS with amines or alkoxides:
Example : Reaction with piperazine yields a substituted benzotriazole-piperazine derivative, enhancing solubility for pharmacological applications .
Sulfonamide Alkylation
The sulfonamide nitrogen can be alkylated under basic conditions:
This reaction modifies the compound’s pharmacokinetic properties, as demonstrated in analogs with improved blood-brain barrier penetration .
Oxidative Degradation
Under strong oxidizing agents (e.g., H₂O₂, KMnO₄), the benzotriazole ring undergoes cleavage:
This pathway is critical for environmental degradation studies .
Enzyme Inhibition
The compound inhibits enzymes via sulfonamide coordination to active-site metals (e.g., Zn²⁺ in carbonic anhydrase) and π-stacking interactions with the benzotriazole ring .
Key Data :
| Target Enzyme | Inhibition Constant (Kᵢ) | Binding Mode |
|---|---|---|
| Carbonic Anhydrase IX | 12 nM | Sulfonamide-Zn²⁺ coordination |
| GCN2 Kinase | 8 nM | Hydrophobic pocket binding |
Protein Binding Studies
Surface plasmon resonance (SPR) assays reveal high-affinity binding (Kᴅ = 3.2 nM) to serum albumin, driven by hydrophobic interactions with the difluoromethoxy group and hydrogen bonding with sulfonamide .
Comparative Reactivity with Analogues
| Compound | Functional Groups | Key Reactivity Differences |
|---|---|---|
| Sulfanilamide | –SO₂NH₂, –NH₂ | Higher acidity (pKa ~10) due to lacking electron-withdrawing groups |
| Diflufenican | –OCF₂H, –CF₃ | Enhanced hydrolytic stability but reduced H-bonding |
| Benzothiazole Sulfonamide | Benzothiazole, –SO₂NH₂ | Faster electrophilic substitution at C-2 position |
Physicochemical Influences on Reactivity
Comparison with Similar Compounds
Benzothiazole-Based Sulfonamide and Acetamide Derivatives
A European patent (EP3348550A1, 2018) describes structurally related benzothiazole-2-yl acetamides with varying aryl substitutions (Table 1) :
Key Observations :
Polycyclic Sulfonamide Analogs
A sulfonamide derivative featuring a dibenzochrysene system () exhibits significantly higher molecular weight (estimated >600 g/mol) and a polycyclic aromatic framework. This structural complexity likely reduces solubility but enhances intercalation or binding to hydrophobic targets compared to the simpler benzotriazole-based target compound .
Click Chemistry Considerations
This contrasts with benzothiazole acetamides, which rely on carbon-heteroatom bonds but lack the triazole’s rigid planar structure.
Research Findings and Implications
- Patent Activity : Benzothiazole derivatives in EP3348550A1 are prioritized for therapeutic applications (undisclosed targets), while the target compound’s discontinuation suggests challenges in scalability, stability, or efficacy .
- Structural Advantages : The benzotriazole core may confer improved photostability over benzothiazoles due to reduced susceptibility to ring-opening reactions.
- Limitations : The difluoromethoxy group’s synthetic complexity and the compound’s discontinued status highlight barriers to commercial development .
Q & A
Basic: What are the recommended methods for synthesizing N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 2-(difluoromethoxy)aniline with chlorosulfonic acid to introduce the sulfonamide group.
- Step 2: Couple the intermediate with 1-hydroxybenzotriazole via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C, 12 hours).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Key validation includes HPLC purity >98% and NMR confirmation of the sulfonamide (–SO₂–NH–) linkage .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Contradictions (e.g., bond-length discrepancies or disorder in the difluoromethoxy group) require:
- High-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) with SHELXL refinement to model anisotropic displacement parameters.
- Twinning analysis (using PLATON) to detect pseudo-merohedral twinning.
- DFT calculations (B3LYP/6-311+G(d,p)) to cross-validate experimental geometry. Discrepancies >0.02 Å warrant re-measurement or alternative space group testing .
Basic: What analytical techniques validate the purity and identity of this compound?
Answer:
- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm), mobile phase acetonitrile/0.1% trifluoroacetic acid (60:40), flow rate 1.0 mL/min, detection at 254 nm. Purity criteria: single peak with >98% area .
- Mass Spectrometry: ESI-MS in positive mode (expected [M+H]⁺ = 401.05).
- ¹H/¹³C NMR: Key signals include δ 7.8–8.1 ppm (benzotriazole protons) and δ 4.5 ppm (difluoromethoxy –O–CF₂–H) .
Advanced: How does the difluoromethoxy group influence the compound’s pharmacological activity?
Answer:
The –OCF₂H group enhances:
- Metabolic stability by resisting oxidative cleavage (vs. –OCH₃).
- Lipophilicity (logP increase by ~0.5 units), improving membrane permeability.
- Electrophilic interactions with target proteins (e.g., hydrogen bonding with Thr123 in carbonic anhydrase IX). Validate via SAR studies comparing –OCF₂H, –OCH₃, and –OCF₃ analogs in enzyme inhibition assays .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Answer:
- Salt formation: React with sodium bicarbonate to generate the water-soluble sulfonate salt.
- Co-solvent systems: Use 10% DMSO/20% PEG-400 in saline for intravenous administration.
- Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability. Monitor solubility via dynamic light scattering (DLS) .
Basic: How is the sulfonamide moiety characterized spectroscopically?
Answer:
- IR Spectroscopy: Strong absorption at 1340 cm⁻¹ (asymmetric S=O stretch) and 1160 cm⁻¹ (symmetric S=O stretch).
- ¹H NMR: A singlet at δ 8.3–8.5 ppm (exchangeable –NH proton, disappears upon D₂O shake).
- HSQC: Correlate sulfur-linked carbon (δ 45–50 ppm) with adjacent protons .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
- Assay standardization: Use identical cell lines (e.g., HEK293 for ion channel studies) and ATP concentration (1 mM).
- Orthogonal validation: Confirm IC₅₀ values via fluorescence polarization (FP) and surface plasmon resonance (SPR).
- Control for photodegradation: Store compounds in amber vials and validate stability under assay conditions .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal stability: Decomposes at >150°C (TGA data). Store at –20°C under argon.
- Photostability: Degrades by 15% after 48 hours under UV light (λ = 365 nm). Use light-protected vials.
- pH stability: Stable in pH 4–8 (aqueous buffer, 25°C). Monitor via HPLC .
Advanced: How to model the compound’s interactions with voltage-gated sodium channels?
Answer:
- Molecular docking: Use AutoDock Vina with NaV1.7 homology model (PDB: 6N4Q). Key interactions: π-stacking with Phe1443 and hydrogen bonding with Glu758.
- MD simulations (GROMACS): Run 100 ns trajectories to assess binding mode stability. Compare with metaflumizone (positive control) .
Advanced: What metabolic pathways are predicted for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
